Pyrimidine-2-carboximidamide is an organic compound classified as an amidine, featuring a pyrimidine ring structure. [, , ] It serves as a versatile building block in organic synthesis and has garnered significant interest in materials science, particularly for developing potential MRI contrast agents and perovskite solar cells. [, ] Additionally, it exhibits potential as an inhibitor against SARS-CoV-2 proteins based on computational studies. []
Pyrimidine-2-carboximidamide is a significant compound in the field of organic chemistry, particularly within the realm of nitrogen-containing heterocycles. It is characterized by a pyrimidine ring with a carboximidamide functional group, which imparts unique chemical properties and biological activities. This compound is notable for its potential applications in medicinal chemistry, especially as a precursor in the synthesis of various biologically active molecules.
Pyrimidine-2-carboximidamide can be derived from 2-cyanopyrimidine through reactions involving ammonia or other amines. It belongs to the class of pyrimidine derivatives, which are five-membered aromatic heterocycles containing two nitrogen atoms. This compound is often classified under the broader category of carboximidamides, which are known for their diverse reactivity and utility in organic synthesis.
The synthesis of pyrimidine-2-carboximidamide typically involves the reaction of 2-cyanopyrimidine with ammonia. This reaction can be conducted under pressure and elevated temperatures to enhance yield and purity. A detailed synthesis method includes:
The reaction mechanism involves nucleophilic attack by ammonia on the electrophilic carbon of the cyano group in 2-cyanopyrimidine, leading to the formation of the carboximidamide functional group. The process may also involve intermediate formation that can be characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR).
Pyrimidine-2-carboximidamide has a planar structure due to the aromatic nature of the pyrimidine ring. The compound features:
Crystallographic studies using techniques such as X-ray diffraction have provided insights into its geometric parameters, confirming its planarity and bond angles consistent with aromatic compounds .
Pyrimidine-2-carboximidamide participates in various chemical reactions due to its functional groups:
These reactions are typically facilitated by varying conditions such as temperature, solvent choice, and presence of catalysts.
The mechanism of action for pyrimidine-2-carboximidamide primarily relates to its role as a precursor in synthesizing biologically active compounds. For instance, it has been identified as an intermediate in synthesizing compounds that inhibit receptor for advanced glycation end products (RAGE), which are implicated in various diseases including diabetes and neurodegenerative disorders .
The proposed mechanism involves:
Relevant data includes melting point ranges typically between 150 °C to 170 °C, depending on purity and crystallization conditions .
Pyrimidine-2-carboximidamide has several scientific uses:
Nucleophilic aromatic substitution (SNAr) reactions serve as a cornerstone methodology for functionalizing the pyrimidine-2-carboximidamide scaffold due to the inherent electron-deficient nature of the pyrimidine ring. This approach capitalizes on the presence of leaving groups (typically halogens) at strategic positions, enabling the introduction of diverse nucleophiles under controlled conditions. The C5 position of pyrimidine-2-carboximidamide exhibits enhanced reactivity toward nucleophilic displacement compared to other ring positions, owing to the combined electron-withdrawing effects of the adjacent ring nitrogens and the carboximidamide group at C2. This regioselectivity allows for the precise installation of complex substituents critical for biological activity modulation [8].
A key advancement involves the domino reaction approach employing trifluoromethanesulfonic anhydride (Tf₂O) with 2-chloropyridine as an activating system. This methodology facilitates the direct conversion of N-vinyl or N-aryl amides into activated intermediates, which subsequently undergo nucleophilic attack by nitriles. The process enables the efficient construction of dihydropyrano[3,2-d]pyrimidine derivatives, exemplified by the gram-scale synthesis of 4-tert-butyl-2-phenyl-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine in approximately 3 hours. The reaction proceeds via the initial formation of a highly electrophilic imidoyl triflate species, which is attacked by the nitrile nucleophile. Subsequent annulation yields the fused pyrimidine system with high efficiency, demonstrating the utility of SNAr pathways in generating complex architectures from pyrimidine-2-carboximidamide precursors [6] [8].
The regiochemical outcome of nucleophilic substitutions is profoundly influenced by the nature of the carboximidamide substituents and the electronic properties of the incoming nucleophile. Electron-donating groups on the carboximidamide nitrogen enhance the electron density at C4 and C6, slightly reducing their susceptibility to nucleophilic attack while maintaining C5 reactivity. Conversely, electron-withdrawing substituents increase the electrophilicity across the ring, potentially enabling disubstitution under forcing conditions. Aminopyrimidine derivatives, particularly valuable as synthetic intermediates for bioactive molecules, are efficiently prepared via palladium-catalyzed amination (Buchwald-Hartwig coupling) or copper-mediated processes using primary or secondary amines. These catalytic methods offer advantages in terms of functional group tolerance and enable the coupling of sterically hindered amines that are unreactive under classical SNAr conditions [5] [8].
Table 1: Representative Nucleophilic Substitutions on Pyrimidine-2-carboximidamide Derivatives
Starting Material | Nucleophile | Conditions | Product | Yield (%) | Key Application |
---|---|---|---|---|---|
2,4-Dichloro-5-nitropyrimidine | Pyrimidine-2-carboximidamide | DIPEA, iPrOH, 80°C | 2-(Pyrimidin-2-ylamino)-4-chloro-5-nitropyrimidine | 85 | TPymT synthesis intermediate [7] |
2-Chloro-4,6-disubstituted pyrimidine | Piperazine derivatives | Pd2(dba)3, Xantphos, Cs2CO3, dioxane | 2-(Piperazin-1-yl)-4,6-disubstituted pyrimidine | 60-92 | Kinase inhibitor precursors [5] |
5-Bromopyrimidine-2-carboximidamide | Arylboronic acids | Pd(dppf)Cl2, Cs2CO3, dioxane/H2O | 5-Arylpyrimidine-2-carboximidamide | 45-78 | Antitubercular agents [4] |
4,6-Dichloropyrimidine-2-carboximidamide | Morpholine | EtOH, reflux | 4-Morpholino-6-chloropyrimidine-2-carboximidamide | 90 | NAPE-PLD inhibitor intermediate [5] |
Multicomponent reactions (MCRs) provide highly efficient routes for the simultaneous introduction of structural diversity at multiple positions of the pyrimidine-2-carboximidamide core, significantly reducing synthetic steps and improving atom economy. The carboximidamide group serves as a crucial participant in these reactions due to its dual functionality, acting both as a nucleophile (via the nitrogen lone pairs) and as an electrophile (via the protonated form or through coordination with Lewis acids). This ambident character enables the formation of key intermediates that undergo subsequent cyclizations with various partners [4] [8].
A prominent example is the one-pot Domino reaction involving pyrimidine-derived nitrilium ions. This process utilizes dimethyl acetylenedicarboxylate (DMAD) in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) as an organocatalyst. The reaction sequence begins with the nucleophilic attack of the carboximidamide nitrogen on the activated alkyne, generating a zwitterionic intermediate. This intermediate undergoes intramolecular cyclization and subsequent rearrangement to afford functionalized pyrimido[1,2-a]benzodiazepine hybrids. These complex architectures exhibit significant antiproliferative activity against MCF-7 breast cancer cells, with specific analogues causing S and G2/M phase cell cycle arrest through caspase-dependent apoptotic pathways. Molecular docking studies confirmed strong binding interactions between these hybrids and the HER-2 kinase domain, highlighting the therapeutic potential unlocked by MCR strategies [8].
Another significant pathway involves the condensation with aldehydes and active methylene compounds, exploiting the inherent nucleophilicity of the carboximidamide nitrogen. Under acid catalysis, the carboximidamide initially condenses with aldehydes to form imine intermediates. These intermediates subsequently react with β-dicarbonyl compounds (such as ethyl acetoacetate or acetylacetone) in a Knoevenagel-type reaction, followed by cyclodehydration. This sequence yields highly substituted dihydropyrimidine (DHPM) scaffolds fused with the carboximidamide functionality. The reaction demonstrates broad scope concerning both aldehyde and β-dicarbonyl components, enabling the rapid generation of libraries for biological screening. Microwave irradiation significantly enhances the efficiency of these transformations, reducing reaction times from hours to minutes while improving yields and purity profiles. This approach has proven particularly valuable in generating novel antitubercular agents with potent activity against drug-resistant Mycobacterium tuberculosis strains (MIC values: 0.5–1.0 μg/mL) [4].
The Biginelli-like reaction adapted for carboximidamide substrates represents a particularly powerful MCR. A representative synthesis involves the condensation of substituted benzaldehydes, ethyl cyanoacetate, and thiourea derivatives catalyzed by potassium bicarbonate (KHCO₃) in ethanol. This one-pot reaction yields 2-hydrazinyl-6-oxo-4-aryl-1,6-dihydropyrimidine-5-carbonitriles as key intermediates. These intermediates can be further elaborated through condensation with isatin derivatives in ethanol containing catalytic acetic acid, generating isatin–pyrimidine hybrids with demonstrated inhibitory activity against enoyl-acyl carrier protein reductase (InhA) (IC₅₀ = 0.6 ± 0.94 μM), a validated target in tuberculosis therapy. The structural diversity achieved through these sequential MCRs is difficult to replicate using stepwise syntheses, underscoring their importance in medicinal chemistry programs targeting complex heterocyclic architectures [4].
Table 2: Multicomponent Reactions Involving Pyrimidine-2-carboximidamide
Reaction Components | Catalyst/Conditions | Product Class | Biological Activity | Reference |
---|---|---|---|---|
Pyrimidine-2-carboximidamide, DMAD, benzanilide | DABCO, Tf₂O, 2-chloropyridine | Pyrimido[1,2-a]benzodiazepines | Antiproliferative (MCF-7), HER-2 inhibition | [8] |
2-Cyanopyrimidine, NH₃ (under pressure) | Heat, sealed vessel | Pyrimidine-2-carboximidamide (intermediate) | Precursor for TPymT synthesis | [7] |
Arylaldehydes, ethyl cyanoacetate, thiourea | KHCO₃, EtOH, reflux | 2-Thioxo-dihydropyrimidine-5-carbonitriles | InhA inhibitors (antitubercular) | [4] |
β-Enaminones, isocyanates | Rh-phosphoramidite complex | Pyrimidinones | Complementary to Biginelli adducts | [10] |
Hybridization strategies, combining the pyrimidine-2-carboximidamide pharmacophore with structurally diverse bioactive scaffolds, have emerged as a powerful approach to overcome limitations of single-target agents and enhance therapeutic efficacy. These strategies leverage synergistic interactions between pharmacophoric units, potentially addressing multitarget mechanisms or improving pharmacokinetic properties. Computational analyses of pyrimidine-2-carboximidamide's physicochemical properties reveal favorable drug-likeness parameters: molecular weight (122.13 g/mol), moderate lipophilicity (Consensus LogP = -0.2), high water solubility (39.6 mg/mL), and topological polar surface area (75.65 Ų). These properties, coupled with high predicted gastrointestinal absorption and permeability, make it an excellent candidate for hybridization [9].
A significant advancement involves the synthesis of triazine-carboximidamide hybrids such as 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine (TPymT). TPymT is synthesized through two distinct pathways: (1) thermal trimerization of 2-cyanopyrimidine at 160°C (17% yield), or more efficiently, (2) reaction of 2-cyanopyrimidine with pre-formed pyrimidine-2-carboximidamide under pressure (60% yield). The latter method demonstrates superior efficiency and generates a mixture of α- and β-polymorphs of TPymT, whereas trimerization yields exclusively the α-polymorph. The α-TPymT polymorph crystallizes in the P3121 space group, featuring alternating flat layers packed orthogonal to the c-axis. The molecule exhibits a propeller-like arrangement where the pyrimidine rings are twisted relative to the central triazine plane (torsion angles ≈ 30°). This structural motif creates three fused terpyridine-like chelating pockets, enabling versatile coordination to metal centers. This property has been exploited to generate dinuclear Cd(II) and Pb(II) complexes demonstrating unique supramolecular architectures and potential as anticancer agents. The enhanced thermal stability and distinctive π-stacking capabilities (face-to-face separation ≈ 3.4 Å) of these hybrids contribute to their utility in materials science and metallodrug development [7].
The linezolid-pyrimidine hybridization represents another successful approach to combat antibiotic resistance. Structural modifications involve appending pyrimidine-2-carboximidamide derivatives to the piperazine moiety of linezolid via nucleophilic substitution or palladium-catalyzed coupling. The resulting hybrids exhibit expanded-spectrum antibacterial activity, including potent effects against multidrug-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) (MIC: 4–8 μg/mL) and mycobacterial species (Mycobacterium abscessus, Mycobacterium smegmatis). Crucially, these hybrids retain the protein synthesis inhibition mechanism of linezolid while gaining additional antibiofilm properties attributed to the pyrimidine component. This dual functionality addresses a critical limitation of oxazolidinone antibiotics, which typically lack efficacy against established biofilms. The hybridization also improves metabolic stability, evidenced by favorable pharmacokinetic profiles in Sprague-Dawley rats (oral bioavailability ≈ 41%, t₁/₂ ≈ 26 h), supporting their development as next-generation anti-infectives [4].
The development of NAPE-PLD inhibitors exemplifies rational hybridization for neuropharmacology. Starting from a high-throughput screening hit (N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide (LEI-401)), systematic optimization involved conformational restriction of an N-methylphenethylamine group through replacement with (S)-3-phenylpiperidine (3-fold potency increase) and exchange of morpholine for (S)-3-hydroxypyrrolidine (10-fold potency increase with reduced lipophilicity). This hybridization strategy yielded nanomolar potent inhibitors (pIC₅₀ = 7.14 ± 0.04) with drug-like properties. LEI-401 effectively reduced N-acylethanolamine (NAE) levels, including the endocannabinoid anandamide, in Neuro-2a cells and mouse brains. It modulated emotional behavior by activating the hypothalamus-pituitary-adrenal (HPA) axis and impairing fear extinction, establishing NAPE-PLD as a therapeutic target for stress-related psychiatric disorders. This case highlights how strategic incorporation of conformationally constrained fragments into the carboximidamide scaffold enhances target engagement and CNS penetration [5].
Table 3: Bioactive Hybrids Based on Pyrimidine-2-carboximidamide
Hybrid Structure | Target/Mechanism | Key Structural Features | Biological Outcome | Reference |
---|---|---|---|---|
TPymT-Metal complexes | Dinuclear metal coordination | Terpyridine-like chelating pockets | Polynuclear complexes with anticancer potential | [7] |
Linezolid-Pyrimidine hybrids | Bacterial ribosome & biofilm disruption | Piperazine-linked carboximidamide | Antibiofilm activity against MRSA and mycobacteria | [4] |
LEI-401 (NAPE-PLD inhibitor) | N-Acylphosphatidylethanolamine hydrolysis | (S)-3-Phenylpiperidine/(S)-3-hydroxypyrrolidine | Anandamide reduction in brain, modulation of fear extinction | [5] |
Isatin-Pyrimidine carboximidamide | Mycobacterium tuberculosis InhA | Isatin-Schiff base conjugate | Potent InhA inhibition (IC₅₀ ≈ 0.6 µM) | [4] |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3